2-Cyanomethyl-2-methylcycloheptanone
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(1-methyl-2-oxocycloheptyl)acetonitrile |
InChI |
InChI=1S/C10H15NO/c1-10(7-8-11)6-4-2-3-5-9(10)12/h2-7H2,1H3 |
InChI Key |
HDEDAGREICRNQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCC1=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 2-Cyanomethyl-2-methylcycloheptanone and structurally related compounds:
*Predicted using fragment-based methods (nitrile reduces logP compared to alkyl chains).
Key Findings from Comparative Studies
Substituent Impact: The nitrile group in this compound enhances polarity, leading to higher solubility in polar solvents (e.g., DMSO) compared to alkyl-substituted analogs like 2-Hexyl-2-methylcyclopentanone (logP 3.8) . In contrast, chloro substituents (e.g., 2-Chloro-1-phenylethanone) increase electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitution over the nitrile-mediated reactions seen in the target compound .
Steric and Lipophilic Effects: The branched cyclohexenylpropyl substituent in the cyclopentanone analog increases steric hindrance and lipophilicity (logP ~4.2), making it more suitable for lipid-rich applications compared to the target compound.
Notes and Limitations
- Contradictions : and suggest alkyl/cycloalkenyl substituents dominate logP trends, but the target’s nitrile group may offset hydrophobicity. Further studies are needed to validate this.
- Applications: The target’s nitrile group positions it as a candidate for pharmaceutical intermediates, whereas alkyl-substituted analogs (e.g., 2-Hexyl-2-methylcyclopentanone) may serve better in fragrance or polymer industries .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of 2-methylcycloheptanone using a strong base such as potassium tert-butoxide in tert-butyl alcohol. The resulting enolate attacks the β-carbon of acrylonitrile, a Michael acceptor, forming a new carbon-carbon bond. Subsequent protonation generates the alkylated product. Key parameters include:
-
Temperature : Ambient to mild heating (20–50°C).
-
Base : Potassium tert-butoxide (1.0–1.2 equivalents).
-
Solvent : tert-Butyl alcohol or tetrahydrofuran.
The choice of base and solvent critically influences reaction efficiency. Polar aprotic solvents enhance enolate stability, while bulky bases like potassium tert-butoxide minimize side reactions such as over-alkylation.
Experimental Procedure
A representative synthesis from US4057559A involves:
-
Dissolving 2-methylcycloheptanone (1.0 mol) in anhydrous tert-butyl alcohol.
-
Adding potassium tert-butoxide (1.1 mol) under nitrogen atmosphere.
-
Dropwise addition of acrylonitrile (1.2 mol) with stirring at 25°C for 12 hours.
-
Quenching with aqueous ammonium chloride and extracting with ethyl acetate.
-
Distilling the crude product under reduced pressure (14 mmHg) to isolate this compound as a colorless liquid.
Characterization and Physical Properties
The product is characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key data from US4057559A include:
| Property | Value |
|---|---|
| Boiling Point | 152°C–158°C (14 mmHg) |
| (CDCl₃) | δ 1.27 (s, 3H, CH₃) |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
The singlet at δ 1.27 corresponds to the methyl group adjacent to the carbonyl, confirming regioselective alkylation at the α-position.
Comparative Analysis with Theoretical Alternatives
Although the patent method dominates industrial synthesis, hypothetical alternatives could include:
Cyanoethylation via Grignard Reagents
Reacting 2-methylcycloheptanone with a preformed cyanoethyl Grignard reagent (e.g., CH₂CH₂CNMgBr) might bypass enolate formation. However, this route risks nucleophilic attack at the carbonyl group, leading to alcohol by-products.
Reductive Amination Pathways
No documented methods exist, but reductive amination of 2-methylcycloheptanone with cyanoethylamine could theoretically yield imine intermediates. Catalytic hydrogenation might then reduce the imine to the desired product, though steric hindrance likely limits feasibility.
Industrial Applications and Derivative Synthesis
This compound serves as a precursor for carbazole acetic acid derivatives, which exhibit anti-inflammatory and analgesic properties. Subsequent functionalization steps include:
-
Hydrolysis : Conversion of the nitrile group to a carboxylic acid via acidic or basic conditions.
-
Reduction : Hydrogenation of the ketone to a secondary alcohol using catalysts like palladium on carbon.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Cyanomethyl-2-methylcycloheptanone with high purity?
- Methodological Answer : A common approach involves nucleophilic addition to a pre-functionalized cycloheptanone scaffold. For example, cyanoalkylation of 2-methylcycloheptanone using acrylonitrile derivatives under basic conditions (e.g., KOtBu in THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials. Confirm purity using HPLC with a C18 column and UV detection at 220 nm .
- Key Considerations : Monitor reaction progress by TLC, and optimize stoichiometry to minimize byproducts like dimerized intermediates.
Q. How can spectroscopic techniques be optimized for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR to distinguish the quaternary carbon of the cyano group (~115-120 ppm) and the ketone carbonyl (~210 ppm). -NMR should resolve the methyl group (singlet at ~1.2 ppm) and cycloheptane ring protons (multiplet at 1.5-2.5 ppm) .
- IR : Look for a sharp C≡N stretch at ~2240 cm and ketone C=O at ~1710 cm.
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H] (expected m/z for CHNO: 165.1154).
Advanced Research Questions
Q. What strategies resolve contradictions in reported stereochemical outcomes during nucleophilic additions to this compound?
- Methodological Answer :
- Controlled Experiments : Vary reaction conditions (e.g., temperature, solvent polarity) to isolate stereoisomers. For example, low-temperature conditions may favor kinetic vs. thermodynamic products.
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental NMR/XRPD data. This reconciles discrepancies by identifying dominant pathways under specific conditions .
- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and assign configurations via optical rotation or circular dichroism.
Q. How should multi-step kinetic studies be designed to assess the thermal stability of this compound?
- Methodological Answer :
- Isothermal Experiments : Heat samples at 50–100°C in sealed ampules and analyze degradation products via GC-MS at timed intervals.
- Arrhenius Analysis : Calculate activation energy () from rate constants () at multiple temperatures. Use this to predict shelf-life under storage conditions .
- Mechanistic Probes : Introduce radical scavengers (e.g., BHT) to test for free-radical degradation pathways.
Q. How can researchers address inconsistent bioactivity results in antimicrobial assays involving this compound derivatives?
- Methodological Answer :
- Standardized Assays : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing, using reference strains (e.g., E. coli ATCC 25922) to reduce variability.
- Orthogonal Validation : Combine disk diffusion and broth microdilution methods. Cross-validate with cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .
- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies, identifying outliers via Grubbs’ test .
Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Simulations : Use software like ORCA or NWChem to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess conformational stability and aggregation tendencies .
- Docking Studies : Apply AutoDock Vina to screen interactions with biological targets (e.g., enzymes), prioritizing derivatives for synthesis .
Data Contradiction & Reliability
Q. How should researchers handle conflicting data on the hydrolytic degradation pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Use -labeled water to trace hydrolysis products via LC-MS, distinguishing between acid-catalyzed vs. base-mediated mechanisms.
- pH-Controlled Studies : Conduct experiments across a pH range (2–12) to map degradation kinetics and identify dominant pathways under physiological conditions .
- Cross-Study Harmonization : Replicate conflicting experiments with standardized protocols (e.g., buffer composition, temperature) to isolate variables .
Q. What statistical frameworks are robust for analyzing non-linear dose-response relationships in toxicity studies of this compound?
- Methodological Answer :
- Hill Equation Modeling : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to estimate EC and cooperativity coefficients.
- Machine Learning : Train random forest models on structural descriptors (e.g., logP, polar surface area) to predict toxicity endpoints .
- Bayesian Meta-Analysis : Integrate prior data to refine uncertainty intervals, improving reliability in low-sample studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
